Cas no 352013-06-0 (N'-phenyl-N-(pyridin-2-yl)methylethanediamide)

N'-phenyl-N-(pyridin-2-yl)methylethanediamide Chemical and Physical Properties
Names and Identifiers
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- N'-phenyl-N-(pyridin-2-ylmethyl)oxamide
- N'-phenyl-N-(pyridin-2-yl)methylethanediamide
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- Inchi: 1S/C14H13N3O2/c18-13(16-10-12-8-4-5-9-15-12)14(19)17-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,18)(H,17,19)
- InChI Key: GZHHMLDBKFNDCJ-UHFFFAOYSA-N
- SMILES: C(NCC1=NC=CC=C1)(=O)C(NC1=CC=CC=C1)=O
N'-phenyl-N-(pyridin-2-yl)methylethanediamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2616-0711-20mg |
N'-phenyl-N-[(pyridin-2-yl)methyl]ethanediamide |
352013-06-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2616-0711-20μmol |
N'-phenyl-N-[(pyridin-2-yl)methyl]ethanediamide |
352013-06-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2616-0711-10mg |
N'-phenyl-N-[(pyridin-2-yl)methyl]ethanediamide |
352013-06-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2616-0711-40mg |
N'-phenyl-N-[(pyridin-2-yl)methyl]ethanediamide |
352013-06-0 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2616-0711-75mg |
N'-phenyl-N-[(pyridin-2-yl)methyl]ethanediamide |
352013-06-0 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2616-0711-5μmol |
N'-phenyl-N-[(pyridin-2-yl)methyl]ethanediamide |
352013-06-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2616-0711-2μmol |
N'-phenyl-N-[(pyridin-2-yl)methyl]ethanediamide |
352013-06-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2616-0711-50mg |
N'-phenyl-N-[(pyridin-2-yl)methyl]ethanediamide |
352013-06-0 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2616-0711-2mg |
N'-phenyl-N-[(pyridin-2-yl)methyl]ethanediamide |
352013-06-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2616-0711-5mg |
N'-phenyl-N-[(pyridin-2-yl)methyl]ethanediamide |
352013-06-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 |
N'-phenyl-N-(pyridin-2-yl)methylethanediamide Related Literature
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J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
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Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
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Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
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Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
Additional information on N'-phenyl-N-(pyridin-2-yl)methylethanediamide
N'-Phenyl-N-(Pyridin-2-Yl)Methylethanediamide (CAS No. 352013-06-0)
N'-Phenyl-N-(Pyridin-2-Yl)Methylethanediamide is a compound with the CAS registry number 352013-06-0, which has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields. This compound belongs to the class of organic compounds known as diamides, characterized by the presence of two amide groups. Its structure consists of a central methylene group (-CH₂-) linked to two amide functionalities, one substituted with a phenyl group and the other with a pyridin-2-yl group. This combination of substituents imparts distinctive electronic and steric properties to the molecule, making it a subject of interest in both academic and industrial research.
The synthesis of N'-Phenyl-N-(Pyridin-2-Yl)Methylethanediamide typically involves multi-step organic reactions, often starting from simple precursors such as ethanediamine or its derivatives. The introduction of the phenyl and pyridin-2-yl groups is achieved through nucleophilic substitution or coupling reactions, depending on the specific synthetic pathway employed. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of this compound, reducing production costs and minimizing waste.
One of the most notable applications of N'-Phenyl-N-(Pyridin-2-Yl)Methylethanediamide is in the field of materials science, where it serves as a precursor for the synthesis of advanced polymers and hybrid materials. Its ability to form strong hydrogen bonds due to the amide groups makes it an excellent candidate for creating high-performance materials with tailored mechanical, thermal, and electrical properties. For instance, researchers have utilized this compound to develop self-healing polymers that exhibit exceptional durability under harsh conditions.
In addition to its role in materials science, N'-Phenyl-N-(Pyridin-2-Yl)Methylethanediamide has also found applications in catalysis. The pyridin-2-yl group imparts Lewis acidic properties to the molecule, enabling it to act as a catalyst in various organic transformations. Recent studies have demonstrated its effectiveness in accelerating reactions such as aldol condensations and Michael additions, which are critical steps in the synthesis of complex organic molecules.
The electronic properties of N'-Phenyl-N-(Pyridin-2-Yl)Methylethanediamide make it a promising candidate for use in electronic devices. Its ability to undergo redox processes suggests potential applications in batteries and supercapacitors. Researchers have explored its use as an electrolyte additive in lithium-ion batteries, where it enhances ion transport and improves battery performance under high-current conditions.
Furthermore, N'-Phenyl-N-(Pyridin-2-Yl)Methylethanediamide has shown potential in the field of drug delivery systems. Its amphiphilic nature allows it to form nanoparticles that can encapsulate hydrophobic drugs, improving their solubility and bioavailability. Recent studies have focused on its use in targeted drug delivery systems for cancer therapy, where it exhibits selective uptake by cancer cells while minimizing toxicity to healthy tissues.
The physical properties of N'-Phenyl-N-(Pyridin-2-Yl)Methylethanediamide are well-documented, with a melting point of approximately 185°C and a boiling point exceeding 450°C under standard conditions. Its solubility in common solvents such as water, ethanol, and dichloromethane has been extensively studied, providing valuable insights into its behavior in different chemical environments. These properties are crucial for optimizing its performance in various applications.
Recent advancements in computational chemistry have enabled researchers to gain deeper insights into the electronic structure and reactivity of N'-Phenyl-N-(Pyridin-2-Yl)Methylethanediamide. Density functional theory (DFT) calculations have revealed that the compound exhibits significant electron-withdrawing effects due to the pyridin-2-yl group, which enhances its electrophilic character. This understanding has paved the way for novel applications in organic electronics and catalysis.
In conclusion, N'-Phenyl-N-(Pyridin-2-Yl)Methylethanediamide (CAS No. 352013-06-0) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and characterization techniques, continues to unlock new possibilities for its use in materials science, catalysis, electronics, and drug delivery systems. As research into this compound progresses, it is expected to play an increasingly important role in addressing some of the most pressing challenges in modern science and technology.
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